REACTION_CXSMILES
|
[ClH:1].O1CCOCC1.[C:8]([C:10]1([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[CH2:29][CH2:30][C:31]([O:33][CH2:34][CH3:35])=[O:32])[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]1)#[N:9]>>[ClH:1].[C:8]([C:10]1([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[CH2:29][CH2:30][C:31]([O:33][CH2:34][CH3:35])=[O:32])[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)#[N:9] |f:0.1,3.4|
|
Name
|
|
Quantity
|
905 μL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Name
|
tert-butyl 4-cyano-4-(2-(3-ethoxy-3-oxopropyl)phenyl)piperidine-1-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1(CCN(CC1)C(=O)OC(C)(C)C)C1=C(C=CC=C1)CCC(=O)OCC
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(#N)C1(CCNCC1)C1=C(C=CC=C1)CCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230 mg | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |